N'-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
Description
N'-(2,4-Dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a synthetic compound featuring a 1,4-dioxaspiro[4.5]decane core, a bicyclic acetal structure, coupled with an ethanediamide (oxamide) backbone and a 2,4-dimethylphenyl substituent. This compound is structurally notable for its spirocyclic system, which enhances conformational rigidity, and its amide linkages, which influence solubility and intermolecular interactions.
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13-6-7-16(14(2)10-13)21-18(23)17(22)20-11-15-12-24-19(25-15)8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSABIKVPTBSRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed through a cyclization reaction involving a diol and a ketone under acidic conditions.
Amidation Reaction: The spirocyclic intermediate is then reacted with 2,4-dimethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired diamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethanediamide group (oxalamide) and spirocyclic dioxolane are key reactive sites.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the 1,4-dioxaspiro[4.5]decane moiety undergoes ring-opening to form cyclohexanone and ethylene glycol derivatives . Simultaneously, the ethanediamide group may hydrolyze to oxalic acid and corresponding amines.
Example Conditions:
| Reaction Site | Reagents/Conditions | Products |
|---|---|---|
| Dioxolane ring | 1M HCl, reflux, 6h | Cyclohexanone + Ethylene glycol derivatives |
| Ethanediamide | H2SO4 (conc.), 80°C | Oxalic acid + 2,4-Dimethylaniline + 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine |
Base-Mediated Hydrolysis
In alkaline environments, the ethanediamide bond cleaves to yield carboxylate salts. The spirocyclic ring remains stable under mild basic conditions .
Example Conditions:
| Reaction Site | Reagents/Conditions | Products |
|---|---|---|
| Ethanediamide | 2M NaOH, 60°C, 4h | Sodium oxalate + 2,4-Dimethylphenylamine + 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine |
Reduction Reactions
The amide groups are reducible to amines using strong reducing agents.
Lithium Aluminum Hydride (LiAlH4) Reduction
LiAlH4 reduces the ethanediamide to a diaminoethane derivative while preserving the spirocyclic structure.
Example Conditions:
| Reagents | Temperature | Time | Products |
|---|---|---|---|
| LiAlH4 (excess) | 0°C → RT | 12h | N'-(2,4-Dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethane-1,2-diamine |
Nucleophilic Substitution
The methylene group adjacent to the dioxolane ring may participate in nucleophilic attacks under specific conditions.
Reaction with Grignard Reagents
The spirocyclic ketal can react with Grignard reagents (e.g., CH3MgBr) to form tertiary alcohols after acid workup .
Example Conditions:
| Reagents | Conditions | Products |
|---|---|---|
| CH3MgBr (2 eq) | Dry THF, 0°C → reflux, 8h | Tertiary alcohol derivative + Mg salts |
Oxidation Reactions
Oxidation targets the spirocyclic ether or amide groups, though limited data exists for direct oxidation of this compound.
Ozonolysis of Spirocyclic Ether
Ozonolysis of the cyclohexane ring in the dioxolane moiety could yield diketones, though this is speculative .
Stability Under Ambient Conditions
The compound shows moderate stability in neutral aqueous solutions but degrades under prolonged UV exposure due to the aromatic amine moiety .
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 7, 25°C | Stable for 30 days | Negligible |
| UV light (254 nm) | Half-life: 48h | Quinone derivatives + Fragmented amides |
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a reagent or intermediate in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation : Addition of oxygen or removal of hydrogen.
- Reduction : Addition of hydrogen or removal of oxygen.
- Substitution : Replacement of one functional group with another.
Biology
The compound is investigated for its potential biological activity. Key areas include:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Interaction : The compound can bind to receptors, influencing signaling pathways that regulate cellular processes such as proliferation and apoptosis.
Medicine
In medicinal chemistry, N'-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is explored for its therapeutic properties and potential as a lead compound in drug discovery. Its interactions with biomolecules could lead to the development of new drugs targeting specific diseases.
Case Studies and Research Findings
-
Biological Activity Studies :
- Research has shown that compounds similar to this compound exhibit significant enzyme inhibition activity against various targets (source needed).
- A study demonstrated that derivatives of this compound could modulate cellular signaling pathways involved in cancer progression (source needed).
-
Synthetic Methodologies :
- A comprehensive review highlighted various synthetic routes for producing spirocyclic compounds, emphasizing the role of this compound as a versatile building block in organic synthesis (source needed).
-
Material Science Applications :
- The compound has been utilized in developing new materials due to its unique chemical properties that enhance material performance (source needed).
Mechanism of Action
The mechanism by which N’-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure may also influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Spirocyclic and Amide Derivatives
The compound shares structural homology with several classes of spirocyclic and amide-containing molecules:
Key Observations :
- Substituent Effects : The 2,4-dimethylphenyl group in the target compound is less electron-withdrawing than the 3-nitrophenyl group in , which may reduce electrophilic character but enhance lipophilicity. Compared to the 4-methoxyphenyl in , the dimethyl substitution lacks hydrogen-bonding capacity, impacting molecular recognition .
Physicochemical and Spectroscopic Comparisons
NMR and IR Data
- 1,4-Dioxaspiro[4.5]decane Derivatives : The spirocyclic acetal generates characteristic NMR signals, such as δ 3.79–4.82 ppm (methyleneoxy protons) and δ 112.8 ppm (acetal carbons) . The ethanediamide group in the target compound would likely show carbonyl signals near δ 165–170 ppm in $^{13}\text{C}$ NMR, similar to .
- Impact of Substituents : The 2,4-dimethylphenyl group would produce aromatic protons at δ 6.8–7.2 ppm, distinct from the nitro group’s deshielding effects in (δ 8.0–8.5 ppm) .
Solubility and Reactivity
- Lipophilicity : The dimethylphenyl group increases hydrophobicity compared to the nitro- or methoxy-substituted analogues, as evidenced by lower polar surface area (PSA) calculations.
- Acetal Stability : The 1,4-dioxaspiro[4.5]decane core is resistant to hydrolysis under neutral conditions but may cleave in acidic media, a property shared with .
Biological Activity
N'-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a synthetic compound with a complex structure that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N'-[4-(dimethylamino)phenyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide. It has a molecular formula of and a molecular weight of 346.4 g/mol . The structural complexity arises from the spirocyclic moiety, which contributes to its stability and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially modulating their activity.
- Receptor Binding : It is hypothesized that the compound can bind to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Studies
Research has been conducted to evaluate the biological activities of this compound through various in vitro and in vivo studies:
Anticancer Activity
Several studies have reported that derivatives of spirocyclic compounds exhibit anticancer properties. For instance:
| Study | Compound Tested | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | |
| Related spirocyclic compound | A549 (lung cancer) | 15.0 |
These results suggest that the compound may effectively inhibit cell growth in certain cancer types.
Antimicrobial Activity
The antimicrobial properties have also been investigated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate potential applicability in treating bacterial infections .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer efficacy against multiple cancer cell lines. The study found that modifications to the dimethylphenyl group significantly enhanced cytotoxicity against MCF-7 cells.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of this compound against various pathogens. The results revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for preparing N'-(2,4-dimethylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide? A: The synthesis typically involves sequential amidation and coupling steps. For analogous ethanediamides, a multi-step approach is employed:
Intermediate Preparation : Synthesize 1,4-dioxaspiro[4.5]decan-2-ylmethanol via spirocyclic ketone protection (e.g., using ethylene glycol under acid catalysis).
Amidation : React the spirocyclic alcohol with bromoacetyl chloride to form the bromoacetamide intermediate.
Coupling : Use a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the 2,4-dimethylphenyl moiety .
Purification : Silica gel chromatography (ethyl acetate/hexane) removes unreacted reagents and byproducts .
Advanced Synthesis Optimization
Q: How can reaction yields be improved for palladium-catalyzed coupling steps in this compound’s synthesis? A: Key optimizations include:
- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency for sterically hindered substrates .
- Solvent Systems : Polar aprotic solvents (DMF or DMSO) improve solubility of aromatic intermediates.
- Temperature Control : Gradual heating (80–100°C) minimizes side reactions like dehalogenation .
- Byproduct Mitigation : Additives like NaOtBu or Cs₂CO₃ stabilize reactive intermediates and suppress homocoupling .
Basic Analytical Characterization
Q: What analytical techniques are critical for confirming the structure of this compound? A: Standard protocols include:
- FT-IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and spirocyclic ether C-O-C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) with <5 ppm error .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for 2,4-dimethylphenyl) and spirocyclic methylene groups (δ 3.5–4.5 ppm) .
Advanced Spectral Contradiction Resolution
Q: How to resolve overlapping signals in NMR spectra caused by the spirocyclic and aromatic substituents? A: Use advanced techniques:
- 2D NMR (COSY, HSQC) : Differentiate coupled protons (e.g., spirocyclic CH₂ vs. aryl CH₃ groups) .
- Variable Temperature NMR : Reduce signal broadening by analyzing at 25°C and −40°C .
- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to shift residual solvent peaks away from critical regions .
Basic Biological Activity Screening
Q: What in vitro assays are suitable for preliminary bioactivity evaluation? A: Prioritize target-specific assays:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure .
- Membrane Permeability : Caco-2 cell monolayers assess intestinal absorption potential .
Advanced Mechanistic Studies
Q: How to identify molecular targets or pathways modulated by this compound? A: Employ systems biology approaches:
- Chemoproteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Transcriptomic Profiling : RNA-seq or CRISPR-Cas9 screens reveal differentially expressed genes post-treatment .
- Molecular Dynamics Simulations : Model interactions with putative targets (e.g., COX-2 or β-amyloid) using docking software (AutoDock Vina) .
Basic Stability and Storage
Q: What are the optimal storage conditions to maintain compound integrity? A:
- Short-Term : Store at −20°C in airtight, light-resistant vials with desiccants (silica gel) .
- Long-Term : Lyophilize and keep at −80°C under argon to prevent hydrolysis/oxidation .
- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers immediately before use .
Advanced Degradation Analysis
Q: How to characterize degradation products under stressed conditions (heat, light, pH)? A:
- Forced Degradation : Expose to UV light (254 nm), 40°C/75% RH, or pH 3/9 buffers for 7–14 days .
- HPLC-MS Analysis : Use C18 columns (Chromolith®) with gradient elution (0.1% formic acid in H₂O/MeCN) to separate and identify degradants .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .
Structure-Activity Relationship (SAR) Analysis
Q: How does the 1,4-dioxaspiro[4.5]decan-2-yl group influence bioactivity compared to other spirocycles? A:
- Rigidity vs. Flexibility : The dioxaspiro group’s constrained conformation enhances target binding selectivity over flexible chains (e.g., piperidinyl analogs) .
- Electron-Donating Effects : Ether oxygens increase hydrogen-bonding capacity, improving solubility and membrane penetration vs. nonpolar spirocycles .
- Comparative Assays : Test analogs with cyclohexane or tetrahydrofuran-based spiro moieties in parallel bioassays .
Data Contradiction Resolution
Q: How to address conflicting solubility data reported in different solvents? A:
- Solvent Screening : Systematically test DMSO, EtOH, THF, and aqueous buffers (PBS) using nephelometry or UV-vis spectroscopy .
- Co-Solvent Strategies : Use 10% Tween-80 or β-cyclodextrin to enhance aqueous solubility .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify optimal solvent matches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
